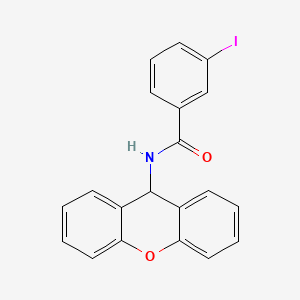

3-iodo-N-(9H-xanthen-9-yl)benzamide

Beschreibung

3-Iodo-N-(9H-xanthen-9-yl)benzamide is a halogenated benzamide derivative featuring a xanthene scaffold. The iodine substituent at the 3-position of the benzamide ring introduces steric bulk and electronic effects, distinguishing it from non-halogenated analogues. The xanthene moiety provides rigidity and planar aromaticity, while the benzamide group facilitates hydrogen bonding and interactions with biological targets. Halogenation (iodine) may enhance lipophilicity and influence metabolic stability or binding affinity in pharmacological contexts .

Eigenschaften

Molekularformel |

C20H14INO2 |

|---|---|

Molekulargewicht |

427.2 g/mol |

IUPAC-Name |

3-iodo-N-(9H-xanthen-9-yl)benzamide |

InChI |

InChI=1S/C20H14INO2/c21-14-7-5-6-13(12-14)20(23)22-19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,(H,22,23) |

InChI-Schlüssel |

XKSSWRMVNFEFNQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3-Iod-N-(9H-Xanthen-9-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann in nukleophilen Substitutionsreaktionen durch andere Nukleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations-Reduktionsreaktionen teilnehmen, insbesondere unter Beteiligung der Xanthengruppe.

Kupplungsreaktionen: Das Iodatom kann in palladiumkatalysierten Kupplungsreaktionen wie Suzuki- oder Heck-Reaktionen verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid in polaren aprotischen Lösungsmitteln.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Kupplungsreaktionen: Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Dimethylformamid oder Toluol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise würde eine nukleophile Substitution mit Natriumazid 3-Azido-N-(9H-Xanthen-9-yl)benzamid ergeben, während eine Suzuki-Kupplungsreaktion mit Phenylboronsäure 3-Phenyl-N-(9H-Xanthen-9-yl)benzamid erzeugen würde.

Analyse Chemischer Reaktionen

Types of Reactions

3-iodo-N-(9H-xanthen-9-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the xanthene moiety.

Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N-(9H-xanthen-9-yl)benzamide, while a Suzuki coupling reaction with phenylboronic acid would produce 3-phenyl-N-(9H-xanthen-9-yl)benzamide .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Iod-N-(9H-Xanthen-9-yl)benzamid ist nicht vollständig geklärt, aber es wird angenommen, dass er Wechselwirkungen mit bestimmten molekularen Zielstrukturen und -wegen beinhaltet. Die Xanthengruppe kann mit biologischen Makromolekülen interagieren, was zu Veränderungen ihrer Funktion oder Aktivität führt. Zusätzlich kann das Iodatom an Halogenbindungen teilnehmen, die die Bindungsaffinität der Verbindung zu ihren Zielstrukturen beeinflussen können.

Wirkmechanismus

The mechanism of action of 3-iodo-N-(9H-xanthen-9-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The xanthene moiety may interact with biological macromolecules, leading to changes in their function or activity. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical Properties of Xanthene-Based Benzamides

*Estimated based on molecular formula.

Key Observations:

- Iodine vs. Methyl/Chloro : The iodine atom in the target compound increases molecular weight by ~127 Da compared to the parent compound (3k) and introduces distinct electronic effects (e.g., deshielding in NMR). Chloro and methoxy substituents in analogues like ’s compound alter polarity and hydrogen-bonding capacity .

- Steric Effects : Bulky substituents like tert-butyl () or iodine may hinder rotational freedom, as seen in N-methylated analogues (e.g., 3l in ), which exist as rotameric mixtures .

Key Observations:

- Metabolism: Fluorinated benzamides () exhibit enhanced stability due to blocked metabolic sites. While iodinated compounds lack direct data, their larger size may similarly reduce CYP450 interactions compared to non-halogenated analogues .

- Synthesis : The target compound’s iodination likely follows cross-coupling or electrophilic substitution routes, analogous to chloro/methoxy derivatives in and .

Key Observations:

- Target Specificity : The xanthene scaffold in 3-iodo-N-(9H-xanthen-9-yl)benzamide may favor interactions with hydrophobic pockets in enzymes or receptors, similar to biphenyl benzamides in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.